molecular formula C20H28ClNO4 B14699202 Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride CAS No. 19713-28-1

Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride

Cat. No.: B14699202
CAS No.: 19713-28-1
M. Wt: 381.9 g/mol
InChI Key: PMKQAJYOSZNVAA-UHFFFAOYSA-N
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Description

Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of four methoxy groups attached to the phenethylamine backbone. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and a trace amine in the human brain. The hydrochloride form of this compound is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a series of reactions, including the formation of 3,4-dimethoxycinnamic acid and subsequent reduction to 3,4-dimethoxyphenylpropionic acid.

    Amidation: The phenylpropionic acid is then converted to 3,4-dimethoxyphenylpropionamide.

    Final Product: The amide is reduced to form 3,4-dimethoxyphenethylamine, which is then further methylated to introduce the additional methoxy groups, resulting in Diphenethylamine, 3,3’,4,4’-tetramethoxy-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of amines.

Scientific Research Applications

Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride involves its interaction with various molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This modulation can influence various physiological processes, including mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but fewer methoxy groups.

    Mescaline: Another phenethylamine derivative with three methoxy groups, known for its psychoactive properties.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A synthetic compound with similar pharmacological effects.

Uniqueness

Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methoxy groups enhances its solubility and stability, making it a valuable compound for various research applications .

Properties

CAS No.

19713-28-1

Molecular Formula

C20H28ClNO4

Molecular Weight

381.9 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C20H27NO4.ClH/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4;/h5-8,13-14,21H,9-12H2,1-4H3;1H

InChI Key

PMKQAJYOSZNVAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC.Cl

Origin of Product

United States

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